REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].C(#N)C>>[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28] |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In one preparation
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution gently
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to evaporate rapidly in a crystallization dish
|
Type
|
CUSTOM
|
Details
|
Well-formed crystals as blocks
|
Type
|
CUSTOM
|
Details
|
formed as the solvent
|
Type
|
CUSTOM
|
Details
|
evaporated over 8 minutes
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
FILTRATION
|
Details
|
on filter paper
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl.C(CCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].C(#N)C>>[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28] |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In one preparation
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution gently
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to evaporate rapidly in a crystallization dish
|
Type
|
CUSTOM
|
Details
|
Well-formed crystals as blocks
|
Type
|
CUSTOM
|
Details
|
formed as the solvent
|
Type
|
CUSTOM
|
Details
|
evaporated over 8 minutes
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
FILTRATION
|
Details
|
on filter paper
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl.C(CCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:17][CH:18]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].C(#N)C>>[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28].[CH3:1][NH:2][CH2:3][CH2:4][CH:5]([O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:22])[F:21])=[CH:15][CH:14]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1.[ClH:23].[C:24]([OH:31])(=[O:30])[CH2:25][CH2:26][C:27]([OH:29])=[O:28] |f:0.1,4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In one preparation
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution gently
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to evaporate rapidly in a crystallization dish
|
Type
|
CUSTOM
|
Details
|
Well-formed crystals as blocks
|
Type
|
CUSTOM
|
Details
|
formed as the solvent
|
Type
|
CUSTOM
|
Details
|
evaporated over 8 minutes
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
FILTRATION
|
Details
|
on filter paper
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl.C(CCC(=O)O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 401 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |